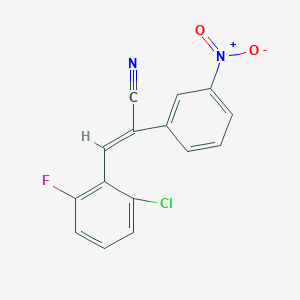

3-(2-氯-6-氟苯基)-2-(3-硝基苯基)丙烯腈

描述

Synthesis Analysis

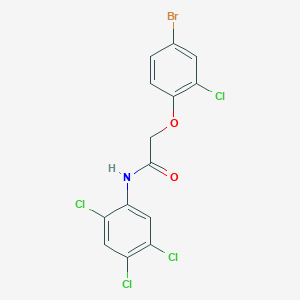

The compound is synthesized through a reaction involving 2-chloro-6-fluorobenzaldehyde and (4-methoxyphenyl)acetonitrile in the presence of a base and a catalytic amount of tert-butylammonium bromide. The reaction proceeds at room temperature, resulting in the desired acrylonitrile. Single crystals suitable for structural analysis can be obtained through slow evaporation techniques using methanol as a solvent (Naveen et al., 2006).

Molecular Structure Analysis

X-ray crystallography reveals that the compound crystallizes in a certain space group with detailed geometric parameters. The structure showcases the Z-configuration of the olefinic bond irrespective of the substituents on the heterocyclic rings. This geometric information is crucial for understanding the compound's reactivity and interaction capabilities (Naveen et al., 2006).

Chemical Reactions and Properties

Acrylonitriles, including 3-(2-Chloro-6-fluorophenyl)-2-(3-nitrophenyl)acrylonitrile, undergo various organic transformations. Deprotonation of the α-carbon and subsequent alkylation are particularly noteworthy. These compounds are capable of being transformed into bioactive heterocycles, making them valuable in the synthesis of medicinally relevant compounds (Naveen et al., 2006).

Physical Properties Analysis

The synthesis and subsequent recrystallization procedures result in a compound with a specific melting point, indicating its purity and stability under defined conditions. The acquisition of single crystals suitable for X-ray diffraction studies further underscores its physical characteristics and suitability for detailed structural analyses (Naveen et al., 2006).

Chemical Properties Analysis

The chemical properties of 3-(2-Chloro-6-fluorophenyl)-2-(3-nitrophenyl)acrylonitrile, such as its reactivity towards nucleophiles and electrophiles, stem from its functional groups. The presence of the acrylonitrile group makes it a potential dipolarophile in [3+2] cycloaddition reactions, facilitating the construction of bioactive heterocycles. Its fluorine atom contributes to its chemical properties, making it significant in the realm of fluorine-containing medicinals (Naveen et al., 2006).

科学研究应用

有机化学和材料科学

- 丙烯腈衍生物,包括具有氯、氟和硝基取代的那些,在生物活性杂环的合成中至关重要。这些化合物经历各种有机转化,作为构建具有潜在生物活性的复杂分子的前体。例如,类似化合物 3-(2-氯-6-氟苯基)-2-(4-甲氧基苯基)-丙烯腈的合成和晶体结构突出了其在 C-C 键形成反应中的作用,以及作为偶极亲和体在构建生物活性杂环中的作用 (Naveen 等人,2006 年)。

- 丙烯腈及其衍生物的合成对于开发荧光探针具有重要意义,正如 π 共轭氰基芪衍生物所证明的那样,该衍生物展示了聚集诱导发射特性,可用于传感和生物成像 (Wang 等人,2015 年)。

药物化学

- 一些丙烯腈衍生物表现出显着的生物活性。例如,对杂芳基丙烯腈的研究揭示了它们对人类癌细胞系的细胞毒性,表明它们具有作为抗癌剂的潜力。这些化合物的结构分析表明取代基变异对于提高活性非常重要 (Sączewski 等人,2004 年)。

- 另一条研究途径涉及合成和评估作为选择性抗癌剂的带有卤素的 2,3-二苯基丙烯腈。这些化合物对各种人类癌细胞系表现出显着的抗增殖活性,突出了卤素取代基在增强抗癌活性中的作用 (Li 等人,2018 年)。

先进聚合物材料

- 丙烯腈衍生物在含氟聚合物的合成中也至关重要,含氟聚合物由于其高性能特性而被用于技术要求高的应用中。使用超临界流体进行聚合为传统方法提供了一种环保的替代方案,传统方法通常依赖于有害溶剂 (Desimone 等人,1992 年)。

属性

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN2O2/c16-14-5-2-6-15(17)13(14)8-11(9-18)10-3-1-4-12(7-10)19(20)21/h1-8H/b11-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRRLNDTJWADBP-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=C(C=CC=C2Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=C(C=CC=C2Cl)F)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4629089.png)

![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)

![N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629104.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)

![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)

![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)

![N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)

![4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile](/img/structure/B4629169.png)